molecular formula C11H12N6O2S B2533926 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797366-60-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2533926
CAS No.: 1797366-60-9
M. Wt: 292.32
InChI Key: KTMADOCAUURYIM-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a recognized potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. Source MALT1 is a key signaling protein that acts as the effector protease in the CARD11-BCL10-MALT1 (CBM) complex, which is a critical node in the antigen receptor signaling pathway leading to the activation of the NF-κB transcription factor. Source By selectively inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of MALT1 substrates such as HOIL1, A20, and RelB, thereby dampening NF-κB signaling and the expression of survival and proliferative genes. Source Its primary research value lies in the investigation of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which often exhibits constitutive CBM complex activity and reliance on chronic B-cell receptor signaling for survival. Source Researchers utilize this tool compound to explore the therapeutic potential of MALT1 inhibition, studying its effects on tumor cell viability, proliferation, and the disruption of pro-survival signaling loops in both in vitro and in vivo models. Furthermore, it serves as a critical pharmacological probe for dissecting the complex role of MALT1 in T-cell activation, T-helper cell differentiation, and regulatory T-cell (Treg) function within the broader field of immunology and autoimmune disease research. Source

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S/c18-8(4-17-6-12-5-14-17)16-11-15-7-2-1-3-13-10(19)9(7)20-11/h5-6H,1-4H2,(H,13,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMADOCAUURYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9_{9}H11_{11}N3_{3}O2_{2}S
  • Molecular Weight : 225.268 g/mol
  • IUPAC Name : N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide

The structural features of the compound suggest potential interactions with biological targets due to the presence of both thiazole and triazole moieties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. The compound may exert its effects by inducing apoptosis in cancer cells or inhibiting key enzymes involved in tumor growth. For example:

Compound Cancer Type Mechanism IC50 (µM)
Compound ABreast CancerApoptosis12.5
Compound BLung CancerEnzyme Inhibition15.0
N-(4-Oxo...)Various CancersUnknownTBD

Neuroprotective Effects

The neuroprotective properties of compounds like N-(4-oxo...) have been investigated in models of neurodegenerative diseases such as Alzheimer's disease. The compound may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain. This mechanism is crucial for cognitive function and memory retention.

Case Studies

  • Study on Acetylcholinesterase Inhibition :
    • A study demonstrated that a related thiazole derivative inhibited AChE with an IC50 value comparable to established AChE inhibitors used in Alzheimer's treatment.
    • Molecular docking studies revealed strong binding affinity to the active site of AChE.
  • Antimicrobial Efficacy Evaluation :
    • A series of compounds were tested against Staphylococcus aureus and Escherichia coli.
    • The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial activity.

Research Findings

Recent research has provided insights into the biological mechanisms underlying the activity of this compound:

  • In Silico Studies : Computational modeling has shown promising interactions between the compound and various biological targets.
  • In Vitro Assays : Laboratory tests confirmed its potential as an effective inhibitor of certain enzymes linked to disease processes.

Comparison with Similar Compounds

Core Scaffold Modifications

  • Target Compound vs. N-(4-Oxo-...-yl)acetamide : The absence of the 1,2,4-triazole group in the latter reduces hydrogen-bonding capacity and molecular weight by ~67 g/mol. This likely diminishes kinase inhibitory activity, as triazoles are critical for binding in related compounds .
  • Target Compound vs. Pyridazinone Derivative : Replacing triazole with pyridazinone increases molecular weight (319.34 vs.

Substituent Effects on Physicochemical Properties

  • Benzo[b]thiophene Carboxamide : The bulky aromatic substituent (343.40 g/mol) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Bromophenyl-Triazole Hybrid : The bromine atom adds steric bulk and electron-withdrawing effects, which could influence metabolic stability and binding kinetics.

Q & A

Q. How can stability studies under physiological conditions be designed?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
  • Plasma Stability : Assess half-life in human plasma using LC-MS to predict in vivo bioavailability .
  • Light/Heat Stress Testing : Expose to ICH Q1B conditions (e.g., 40°C/75% RH) to identify degradation pathways .

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